2-Furanpropanenitrile, beta-hydroxy-
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Overview
Description
“2-Furanpropanenitrile, beta-hydroxy-” is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is also known by the synonym "3-(Furan-2-yl)-3-hydroxypropanenitrile" .
Synthesis Analysis
While specific synthesis methods for “2-Furanpropanenitrile, beta-hydroxy-” were not found in the search results, furan compounds in general have been synthesized using a variety of methods . Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .
Molecular Structure Analysis
The molecular structure of “2-Furanpropanenitrile, beta-hydroxy-” consists of a furan ring attached to a propanenitrile group with a hydroxy (OH) group on the beta carbon .
Physical and Chemical Properties Analysis
The boiling point of “2-Furanpropanenitrile, beta-hydroxy-” is 104-106 °C (at a pressure of 0.1 Torr), and its density is predicted to be 1.211±0.06 g/cm3 . Its pKa is predicted to be 12.67±0.20 .
Scientific Research Applications
Biosynthesis in Plants : Research by Zabetakis et al. (1999) utilized 2-hydroxypropanal, a compound related to 2-Furanpropanenitrile, beta-hydroxy-, to study the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberry callus cultures. This study provides insights into the metabolic pathways in plants involving furan derivatives (Zabetakis, Moutevelis-Minakakis, & Gramshaw, 1999).
Biobased Polyesters : Jiang et al. (2014) discussed the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, a compound structurally related to 2-Furanpropanenitrile, beta-hydroxy-. This research demonstrates its application in creating sustainable materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Efficient Production of Hydroxymethylfurfural : Román‐Leshkov et al. (2006) developed a process for the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a derivative of furan compounds. This research is significant for the production of plastics and fine chemicals from renewable resources (Román‐Leshkov, Chheda, & Dumesic, 2006).
Catalytic Conversion to Furan Derivatives : Kumalaputri et al. (2014) investigated the catalytic hydrogenation of 5-hydroxymethylfurfural into various C6 building blocks and liquid fuel additives, highlighting the potential of furan derivatives in sustainable fuel development (Kumalaputri, Bottari, Erne, Heeres, & Barta, 2014).
Catalytic Transfer Hydrogenation in Biomass Conversion : Wang et al. (2017) explored the catalytic transfer hydrogenation of biomass-based 5-hydroxymethylfurfural to 2,5-Bis-(Hydroxymethyl)Furan, further demonstrating the role of furan derivatives in biomass conversion technologies (Wang, Zhang, Xie, Tang, Guo, & Ni, 2017).
Molecular Modeling in Pharmaceutical Development : Ruz et al. (2012) focused on the characterization and molecular modeling of inclusion complexes of 2-(2-nitrovinyl) furan with cyclodextrins, which has implications for improving drug stability and formulation (Ruz, Froeyen, Busson, González, Baudemprez, & Van den Mooter, 2012).
High Hydrostatic Pressure on Strawberry Flavour Compounds : A study by Zabetakis et al. (2000) investigated the effects of high hydrostatic pressure on strawberry flavour compounds, including furan derivatives, enhancing understanding in food science (Zabetakis, Koulentianos, Orruño, & Boyes, 2000).
Vasodilator Action of Furoxans : Feelisch et al. (1992) studied the vasodilator action of furoxans, a class of compounds related to furans, highlighting their biological activities and potential medical applications (Feelisch, Schönafinger, & Noack, 1992).
Biomass-Derived Furanic Compounds in Catalysis : Research by Nakagawa, Tamura, and Tomishige (2013) on the reduction of biomass-derived furanic compounds with hydrogen further underscores the significance of furan derivatives in sustainable chemistry (Nakagawa, Tamura, & Tomishige, 2013).
Dehydration of Biomass-Derived Mono- and Poly-saccharides : Chheda, Román‐Leshkov, and Dumesic (2007) explored the production of furan derivatives like 5-hydroxymethylfurfural from renewable biomass-derived carbohydrates, emphasizing the role of furans in green chemistry (Chheda, Román‐Leshkov, & Dumesic, 2007).
Future Directions
While specific future directions for “2-Furanpropanenitrile, beta-hydroxy-” were not found in the search results, there is ongoing research into the synthesis and applications of furan compounds . This includes exploring their potential as building blocks in organic chemistry and their use in the treatment of various skin conditions .
Properties
IUPAC Name |
3-(furan-2-yl)-3-hydroxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLMUONZVXBOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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